Target Selectivity Divergence: CDK2 Profiling vs. ENPP1 Inhibition of the 3-Aminobenzyl Analog
The title compound is reported to interact with CDK2/cyclin A2 as its primary molecular target , distinguishing it from its closest structural analog, 6-(3-aminobenzyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Enpp-1-IN-2, CAS 2378640-92-5), which is a potent ENPP1 inhibitor with IC₅₀ values of 0.26 μM (TG-mAMP assay), 0.48 μM (pNP-TMP assay), and 2.0 μM (ATP assay) . The sole structural difference—the absence of a 3-amino group on the 6-benzyl ring—is sufficient to redirect target engagement from ENPP1 to CDK2. The broader triazolo[1,5-a]pyrimidine class has yielded CDK2 inhibitors with IC₅₀ values as low as 120 nM and GSK-3β selectivity of 167-fold [1], providing a quantitative benchmark for the chemical series. However, direct CDK2 IC₅₀ data for the title compound itself has not been identified in publicly accessible primary literature or patents at the time of this analysis.
| Evidence Dimension | Primary molecular target and inhibitory potency |
|---|---|
| Target Compound Data | Reported CDK2/cyclin A2 interaction; quantitative IC₅₀ not publicly available |
| Comparator Or Baseline | Enpp-1-IN-2 (3-aminobenzyl analog): ENPP1 IC₅₀ = 0.26–2.0 μM across three assays ; Class benchmark: triazolopyrimidine CDK2 IC₅₀ as low as 120 nM [1] |
| Quantified Difference | Qualitative target switch: CDK2 (title compound) vs. ENPP1 (3-aminobenzyl analog). Quantitative difference pending direct measurement. |
| Conditions | Enpp-1-IN-2 evaluated by TG-mAMP fluorescence, pNP-TMP colorimetric, and ATP-based assays ; CDK2 class benchmark from recombinant human CDK2/cyclin A2 biochemical assay [1] |
Why This Matters
For laboratories designing CDK2-focused screening cascades, the title compound offers a scaffold pre-validated in the triazolopyrimidine CDK2 inhibitor series, whereas procurement of the 3-aminobenzyl analog would introduce confounding ENPP1 activity that may be undesirable in a CDK2-specific program.
- [1] Richardson CM, Williamson DS, Parratt MJ, et al. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorg Med Chem Lett. 2006;16(5):1353-1357. View Source
